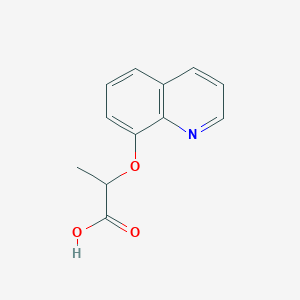

2-(Quinolin-8-yloxy)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-quinolin-8-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQWSJOVJCOZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387543 | |

| Record name | 2-(quinolin-8-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331474-43-2 | |

| Record name | 2-(quinolin-8-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Quinolin-8-yloxy)propanoic acid" chemical properties and structure

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural identifiers, physicochemical properties, and potential synthetic pathways. The information is presented in a clear and structured format, including tables for quantitative data and a visual representation of a proposed synthetic workflow.

Chemical Structure and Identifiers

This compound is a chemical compound that incorporates a quinoline ring linked to a propanoic acid moiety through an ether bond. The quinoline ring system is a key structural feature found in many biologically active compounds. The structure of this compound is presented below, along with its key identifiers.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 331474-43-2 | [1] |

| Molecular Formula | C12H11NO3 | [1][2] |

| SMILES | CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | [1] |

| InChI | InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15) | [1] |

| InChIKey | KJQWSJOVJCOZBD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various chemical and biological systems. The computed properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 217.22 g/mol | [1][2] |

| XLogP3 | 1.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 217.07389321 Da | [1][2] |

| Monoisotopic Mass | 217.07389321 Da | [1][2] |

| Topological Polar Surface Area | 59.4 Ų | [1][2] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through a Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline with an appropriate propanoic acid derivative. A detailed two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate

-

Reactants: 8-hydroxyquinoline, ethyl 2-bromopropanoate, and a suitable base such as potassium carbonate (K2CO3).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is used.

-

Procedure:

-

Dissolve 8-hydroxyquinoline and potassium carbonate in the chosen solvent in a round-bottom flask.

-

Add ethyl 2-bromopropanoate to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

The solvent is then removed under reduced pressure to yield the crude ethyl 2-(quinolin-8-yloxy)propanoate.

-

Purify the crude product using column chromatography.

-

Step 2: Hydrolysis to this compound

-

Reactant: Ethyl 2-(quinolin-8-yloxy)propanoate.

-

Reagents: A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for saponification.

-

Solvent: A mixture of an alcohol (e.g., ethanol) and water.

-

Procedure:

-

Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in the solvent mixture.

-

Add an aqueous solution of the base to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity

Derivatives of quinoline are known to exhibit a wide range of biological activities.[3][4] The quinoline nucleus is a scaffold of interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with therapeutic value. Some reported activities for quinoline derivatives include:

-

Antimicrobial Activity: Many quinoline-based compounds have shown efficacy against various bacterial and fungal strains.[3][5][6]

-

Anti-inflammatory and Analgesic Effects: Certain quinoline carboxylic acid derivatives have been investigated for their anti-inflammatory and pain-relieving properties.[4]

-

Anticancer Properties: Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines and have been studied as potential anticancer agents.[7][8] For example, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides have shown potent cytotoxicity against MCF-7 breast cancer cells.[7]

While specific biological activities and signaling pathways for this compound are not extensively documented in the public domain, its structural similarity to other biologically active quinoline compounds suggests it may be a candidate for further investigation in these areas.

Conclusion

This compound is a quinoline derivative with well-defined chemical and structural properties. This guide has provided a summary of its key identifiers and physicochemical characteristics in a structured format. Furthermore, a plausible and detailed synthetic protocol via Williamson ether synthesis followed by hydrolysis has been outlined, offering a practical approach for its preparation in a laboratory setting. The diverse biological activities associated with the quinoline scaffold highlight the potential of this compound for further research and development in medicinal chemistry.

References

- 1. This compound | C12H11NO3 | CID 2893515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-quinolin-8-yloxypropanoic acid | C12H11NO3 | CID 776992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ect-journal.kz [ect-journal.kz]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the primary synthesis pathway, reaction mechanism, and an adaptable experimental protocol. Quantitative data from analogous reactions are presented to provide expected benchmarks.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a propanoic acid moiety at the 8-position via an ether linkage can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold. This guide focuses on the most direct and established method for the synthesis of this compound, the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The most plausible and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 8-hydroxyquinoline acts as the nucleophile, attacking an α-halopropanoic acid derivative.

The overall reaction is as follows:

The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic quinolin-8-olate anion. This anion then attacks the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide and forming the ether linkage.

"2-(Quinolin-8-yloxy)propanoic acid" IUPAC name and CAS number

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-(Quinolin-8-yloxy)propanoic acid. It includes key identifiers, physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on the known pharmacology of related quinoline and propanoic acid derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established chemical and biological principles to provide a foundational resource for researchers.

Compound Identification and Properties

This compound is a chemical compound that incorporates a quinoline ring system linked to a propanoic acid moiety via an ether linkage.

| Identifier | Value | Reference |

| IUPAC Name | 2-quinolin-8-yloxypropanoic acid | [1] |

| CAS Number | 331474-43-2 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Canonical SMILES | CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | [1] |

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 217.07389321 Da | PubChem |

| Topological Polar Surface Area | 59.4 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

Proposed Synthesis Protocol

Experimental Protocol: Proposed Williamson Ether Synthesis

-

Deprotonation of 8-hydroxyquinoline: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of 8-hydroxyquinoline.

-

Nucleophilic Substitution: To the resulting solution, add a solution of ethyl 2-bromopropanoate (1.2 eq) in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(quinolin-8-yloxy)propanoate.

-

Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the ester is completely consumed (as monitored by TLC).

-

Acidification and Final Product Isolation: Acidify the reaction mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl). This will precipitate the product, this compound. Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

Caption: Proposed Synthesis Workflow for this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoline derivatives are known to exhibit significant antibacterial and antifungal properties. For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against Helicobacter pylori. The propanoic acid moiety itself is known to have antimicrobial effects, primarily by lowering the intracellular pH of microbes and interfering with their metabolic processes. It is therefore plausible that this compound could exhibit broad-spectrum antimicrobial activity.

Anticancer Activity

Many quinoline-based compounds have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis. For example, some N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown potent cytotoxicity against cancer cell lines and inhibition of the epidermal growth factor receptor (EGFR).

Hypothetical Mechanism of Action

Based on the known mechanisms of related compounds, a hypothetical mechanism of action for this compound as an antimicrobial agent could involve a multi-pronged attack. The quinoline moiety could interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. Concurrently, the propanoic acid tail could disrupt the bacterial cell membrane potential and lower the internal pH, leading to metabolic collapse.

Caption: Hypothetical Antimicrobial Mechanism of Action.

Conclusion

This compound is a compound of interest due to its hybrid structure combining the pharmacologically active quinoline nucleus with a propanoic acid side chain. While specific experimental data is sparse, this guide provides a robust theoretical framework for its synthesis and potential biological activities. Further research is warranted to synthesize this compound and evaluate its biological properties to validate the hypotheses presented herein.

References

"2-(Quinolin-8-yloxy)propanoic acid" molecular weight and formula

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic acid

This technical guide provides a comprehensive overview of this compound, a quinoline derivative of interest to researchers and professionals in drug development. This document details the compound's physicochemical properties, outlines a potential synthetic route, and presents a general workflow for its biological evaluation.

Core Compound Properties

This compound is a small molecule featuring a quinoline ring linked to a propanoic acid moiety via an ether bond. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry.

| Property | Data | Reference |

| Molecular Formula | C12H11NO3 | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 331474-43-2 | [1] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be derived from established methods for similar quinoline derivatives.[3][4][5] The Williamson ether synthesis is a common and effective method for preparing such compounds.

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 8-hydroxyquinoline and an ethyl 2-halopropanoate, followed by hydrolysis.

Materials:

-

8-hydroxyquinoline

-

Ethyl 2-bromopropanoate (or ethyl 2-chloropropanoate)

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous acetone (or dimethylformamide - DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Step 1: Synthesis of Ethyl 2-(Quinolin-8-yloxy)propanoate

-

To a solution of 8-hydroxyquinoline (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the inorganic salts and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain ethyl 2-(quinolin-8-yloxy)propanoate.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

-

General Synthesis Workflow

The following diagram illustrates the general workflow for the proposed synthesis.

Caption: A two-step workflow for the synthesis of this compound.

Potential Biological Activity and Screening

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][6][7][8][9] The structural features of this compound suggest it could be a candidate for biological screening.

General Biological Screening Workflow

The following diagram outlines a general workflow for assessing the biological activity of a novel compound like this compound.

Caption: A general workflow for the biological evaluation of a novel chemical compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis and explore its potential biological activities in detail.

References

- 1. This compound | C12H11NO3 | CID 2893515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perspectives on Synthetic Adducts (Salts) of NitroxolineTM and 2-Aminoquinolin-8-ol as Promising Antibacterial Agents | MDPI [mdpi.com]

Potential Biological Activities of 2-(Quinolin-8-yloxy)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound 2-(Quinolin-8-yloxy)propanoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, its structural motifs—a quinolin-8-yloxy core and a propanoic acid side chain—are well-represented in a multitude of biologically active compounds. This document provides a comprehensive overview of the predicted therapeutic potential of this compound based on the established activities of its structural analogs. We delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed experimental protocols for investigating these activities and summarizing relevant quantitative data from closely related compounds. Furthermore, we present diagrams of key signaling pathways that this class of compounds is likely to modulate. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. The 8-hydroxyquinoline moiety, in particular, is a known chelator of metal ions and a common pharmacophore in compounds targeting various biological processes. Coupled with a propanoic acid side chain, a classic structural feature of non-steroidal anti-inflammatory drugs (NSAIDs), this compound emerges as a molecule of significant interest for drug discovery. This guide synthesizes the available information on its constituent parts to predict its biological profile and provides the necessary tools for its experimental validation.

Predicted Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit the following biological activities:

-

Anticancer Activity: The quinolin-8-yloxy moiety is present in compounds with demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of the closely related 2-(quinolin-8-yloxy)acetic acid have shown activity against liver cancer cells. The proposed mechanisms of action for quinoline-based anticancer agents are diverse and include the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, and the modulation of key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Activity: The 2-arylpropanoic acid structure is a hallmark of the profen class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. It is therefore highly probable that this compound will exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.

-

Antimicrobial Activity: Quinoline derivatives are well-established antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, has been associated with broad-spectrum antibacterial and antifungal activities. This activity is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.

Quantitative Data from Structural Analogs

While specific IC50 or MIC values for this compound are not yet reported, the following tables summarize quantitative data for structurally related compounds, providing a strong rationale for its investigation.

Table 1: Anticancer Activity of Quinolin-8-yloxy Analogs

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| (Z)-N-(1-(4-methoxyphenyl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide | HepG2 (Liver) | IC50 | 2.46 | [1] |

| N'-(4-chlorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | HepG2 (Liver) | IC50 | 6.79 | [1] |

| 1,3,7-trimethyl-8-(quinolin-8-yloxy)-1H-purine-2,6(3H,7H)-dione | Topoisomerase II | % Inhibition (100 µM) | 48.92 | |

| 5-(quinolin-8-yloxy)pentanoic acid | Not Specified | Potent Anticancer Activity | Not Specified |

Table 2: Anti-inflammatory Activity of a Quinoline Analog

| Compound | Target | Activity Metric | Value (µM) | Reference |

| 8-quinolinesulfonamide derivative (3l) | NO production in LPS-stimulated RAW264.7 cells | IC50 | 2.61 | [2] |

| 8-quinolinesulfonamide derivative (3l) | TNF-α production in LPS-stimulated RAW264.7 cells | IC50 | 9.74 | [2] |

| 8-quinolinesulfonamide derivative (3l) | IL-1β production in LPS-stimulated RAW264.7 cells | IC50 | 12.71 | [2] |

Table 3: Antimicrobial Activity of Quinolin-8-yloxy and Quinoline Analogs

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 8-(5-chloropyridin-3-yloxy)caffeine | Salmonella enteritidis | MIC | 15.6 | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | MIC | 2 | [3] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | MIC | 10 | [3] |

| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | MIC | 15.6 | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-(quinolin-8-yloxy)acetic acid.[1]

Materials:

-

8-hydroxyquinoline

-

Ethyl 2-bromopropanoate

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate.

-

To a solution of 8-hydroxyquinoline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in a mixture of ethanol and 1M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This protocol is a general procedure for a cell-free COX inhibition assay.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Test compound dissolved in DMSO

-

EIA buffer and reagents for prostaglandin detection (e.g., PGF2α)

Procedure:

-

In a reaction tube, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations or a vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1M HCl).

-

Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Test compound dissolved in DMSO

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the test compound.

-

Include a positive control (microbes without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) Add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells.

Signaling Pathways and Mechanistic Insights

The potential biological activities of this compound are likely mediated through the modulation of specific signaling pathways.

Anticancer Signaling Pathways

Quinoline derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression.

Caption: Potential anticancer mechanisms of this compound.

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism is expected to be the inhibition of the cyclooxygenase (COX) pathway.

Caption: Predicted anti-inflammatory mechanism via COX inhibition.

Conclusion

This compound is a molecule of considerable therapeutic potential, warranting further investigation. Its structural features strongly suggest a profile of anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate and accelerate the exploration of this compound as a novel drug candidate. Future studies should focus on its synthesis, in vitro and in vivo efficacy, and detailed mechanistic elucidation to fully uncover its therapeutic value.

References

- 1. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid Derivatives and Analogues for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Within this broad class of compounds, derivatives of 2-(Quinolin-8-yloxy)alkanoic acids, particularly 2-(Quinolin-8-yloxy)propanoic acid, have garnered significant interest as a template for the design of novel therapeutic agents. The presence of the quinolin-8-yloxy moiety often imparts crucial pharmacodynamic and pharmacokinetic properties, such as metal chelation and improved cell permeability.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics. While specific biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, this guide focuses on the rich pharmacology of its closely related derivatives and analogues, for which a substantial body of research exists.

Synthesis of Key 2-(Quinolin-8-yloxy)alkanoic Acid Derivatives

The synthesis of 2-(quinolin-8-yloxy)alkanoic acid derivatives and their analogues typically commences with the versatile starting material, 8-hydroxyquinoline. A common synthetic strategy involves the Williamson ether synthesis to couple the 8-hydroxyquinoline with an appropriate haloalkanoic acid ester, followed by functional group transformations to generate a library of derivatives.

A representative synthetic workflow for generating 2-(quinolin-8-yloxy)acetohydrazide and its subsequent Schiff base derivatives is depicted below. This pathway highlights the key steps of etherification, hydrazinolysis, and condensation.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold and its analogues have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The data below showcases the cytotoxic potential of several quinoline-based compounds against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e) | MCF-7 (Breast Cancer) | 1.32 | [2] |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [3] |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [3] |

| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | P. falciparum (Antimalarial, often correlated with anticancer activity) | 5-8 | [4] |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum | 1.2 | [4] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8) | B. subtilis 168 | 2 | |

| N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8) | S. aureus ATCC 29213 | 2 | |

| N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8) | E. faecium ATCC 49624 | 4 | |

| 2-(Quinoline-4-yloxy) acetamide derivative (Compound 41) | M. tuberculosis H37Rv | 1.8 µM | |

| 2-(Quinoline-4-yloxy) acetamide derivative (Compound 42) | M. tuberculosis H37Rv | 0.3 µM | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | |

| Quinoline-based hydroxyimidazolium hybrid (7h) | S. aureus | 20 | |

| 2-aminoquinolin-8-ol salts | Various resistant bacteria | Average of 50 |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been elucidated for related quinoline compounds are the inhibition of the NF-κB signaling pathway and the disruption of microtubule dynamics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain quinoline derivatives have been shown to suppress this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. For instance, 8-(tosylamino)quinoline has been demonstrated to inhibit macrophage-mediated inflammation by suppressing NF-κB signaling.

Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs. Several quinoline derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of Ethyl 2-(Quinolin-8-yloxy)acetate

To a solution of 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dry acetone or DMF, is added anhydrous potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature for a short period, after which ethyl chloroacetate (1.1-1.5 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol or column chromatography, to yield the desired ethyl 2-(quinolin-8-yloxy)acetate.

General Procedure for the Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

Ethyl 2-(quinolin-8-yloxy)acetate (1 equivalent) is dissolved in absolute ethanol. To this solution, hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-(quinolin-8-yloxy)acetohydrazide.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the test compounds is determined using the broth microdilution method in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to wells containing serial twofold dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the this compound scaffold is not yet fully established, several key trends can be discerned from the available data on its analogues:

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence biological activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance anticancer and antimalarial activity.[4] Methoxy groups have also been associated with potent biological effects.

-

The Linker between the Quinolin-8-yloxy Moiety and the Side Chain: The length and nature of the alkanoic acid chain can impact activity. The propanoic acid moiety, as compared to the acetic acid moiety, introduces a chiral center, which may allow for stereoselective interactions with biological targets.

-

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, hydrazides, and subsequently to Schiff bases or other heterocyclic systems, has proven to be a fruitful strategy for generating derivatives with enhanced and diverse biological activities.

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research in this area should focus on:

-

Systematic SAR studies to delineate the structural requirements for optimal activity and selectivity against various therapeutic targets.

-

Elucidation of the precise mechanisms of action for the most potent derivatives to guide further drug design.

-

In vivo evaluation of lead compounds to assess their pharmacokinetic properties, efficacy, and safety in preclinical models.

-

Exploration of novel analogues with diverse substitutions and side chains to expand the chemical space and identify compounds with improved therapeutic profiles.

By leveraging the insights presented in this guide, researchers and drug development professionals can effectively navigate the chemical and biological landscape of this compound derivatives and contribute to the development of the next generation of quinoline-based medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H11NO3 | CID 2893515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-(Quinolin-8-yloxy)propanoic acid

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the precise mechanism by which a compound exerts its biological effects is paramount. This whitepaper delves into the potential mechanisms of action for 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative with a structure suggestive of diverse pharmacological activities. While direct experimental evidence for this specific molecule is limited, by examining the well-documented activities of structurally analogous quinoline-based compounds, we can formulate several compelling hypotheses.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational guide to potential therapeutic applications and future research directions for this compound and its derivatives. We will explore hypotheses rooted in antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and visual representations of the implicated signaling pathways.

Hypothesis 1: Antimicrobial Action via Inhibition of Bacterial Topoisomerases

A significant body of research highlights the potent antimicrobial properties of quinolone antibiotics, a class of compounds sharing the core quinoline scaffold. A primary mechanism for their bactericidal effect is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair. By targeting these enzymes, quinolones disrupt fundamental cellular processes, leading to bacterial cell death. Given its structural similarity, it is hypothesized that this compound may exert antimicrobial effects, particularly against pathogens like Helicobacter pylori, through a similar mechanism.

Experimental Protocol: DNA Gyrase Inhibition Assay

A standard experimental approach to validate this hypothesis involves a DNA gyrase supercoiling assay.

-

Preparation of Reagents:

-

Purified bacterial DNA gyrase (e.g., from E. coli or H. pylori).

-

Relaxed circular plasmid DNA (substrate).

-

ATP and appropriate buffer solution.

-

This compound at various concentrations.

-

A known quinolone antibiotic (e.g., ciprofloxacin) as a positive control.

-

DMSO as a vehicle control.

-

-

Assay Procedure:

-

The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP in the reaction buffer is prepared.

-

The test compound, positive control, or vehicle control is added to the respective reaction tubes.

-

The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

The reaction is stopped by the addition of a stop solution (containing SDS and EDTA).

-

The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

-

-

Data Analysis:

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The intensity of the supercoiled DNA band is quantified. A decrease in the intensity of the supercoiled band in the presence of the test compound indicates inhibition of DNA gyrase.

-

The half-maximal inhibitory concentration (IC50) can be determined by testing a range of compound concentrations.

-

Signaling Pathway Diagram

Caption: Inhibition of bacterial DNA gyrase by the compound.

Hypothesis 2: Anticancer Activity through EGFR Tyrosine Kinase Inhibition

The quinoline and quinazoline scaffolds are prevalent in a multitude of approved and investigational anticancer drugs that function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4][5][6] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. Dysregulation of EGFR signaling is a hallmark of many cancers. It is hypothesized that this compound could act as an EGFR inhibitor, thereby blocking these pro-survival pathways.

Experimental Protocol: In Vitro EGFR Kinase Assay

To test this hypothesis, an in vitro kinase assay can be performed.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

This compound at various concentrations.

-

A known EGFR inhibitor (e.g., erlotinib) as a positive control.

-

Kinase reaction buffer.

-

-

Assay Procedure:

-

The kinase reaction is set up in a microplate format.

-

The test compound, positive control, or vehicle is pre-incubated with the EGFR enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed at 30°C for a defined period.

-

The reaction is terminated.

-

-

Detection and Analysis:

-

If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

-

If using a non-radioactive method, the amount of ADP produced is quantified according to the manufacturer's protocol, typically via a luminescence or fluorescence readout.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

-

Signaling Pathway Diagram

Caption: EGFR signaling pathway and its inhibition.

Hypothesis 3: Anti-inflammatory Effects through Modulation of Inflammatory Pathways

Quinoline derivatives have also been reported to possess anti-inflammatory properties, with mechanisms that may differ from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9] Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, or the modulation of T-cell function. Furthermore, some quinoline-propanoic acid derivatives have been investigated as potential antileukotrienic agents, which would involve the antagonism of leukotriene receptors.[10]

Experimental Protocol: COX Inhibition Assay

To investigate the potential COX-inhibitory activity, a cell-free enzyme assay can be used.

-

Reagents:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A colorimetric or fluorometric probe to detect prostaglandin production.

-

This compound at various concentrations.

-

A non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

-

-

Assay Procedure:

-

The test compound or controls are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is incubated at 37°C for a specific duration.

-

The amount of prostaglandin produced is measured using the detection probe according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of inhibition for each enzyme is calculated, and IC50 values are determined to assess the potency and selectivity of the compound for COX-1 versus COX-2.

-

Logical Relationship Diagram

Caption: Potential anti-inflammatory mechanisms of action.

Quantitative Data Summary

| Compound Class | Target | Activity | Representative IC50 Range | Reference Compound |

| Quinolone Antimicrobials | DNA Gyrase | Antimicrobial (H. pylori) | 0.1 - 10 µg/mL | Ciprofloxacin |

| Quinoline/Quinazoline Derivatives | EGFR Tyrosine Kinase | Anticancer (e.g., A549 cells) | 0.01 - 5 µM | Erlotinib |

| Quinoline Carboxylic Acids | COX-1 / COX-2 | Anti-inflammatory | 0.1 - 20 µM | Indomethacin |

Conclusion and Future Directions

The structural features of this compound suggest a promising potential for diverse pharmacological activities. The hypotheses presented in this whitepaper, based on the established mechanisms of action of related quinoline compounds, provide a solid framework for future preclinical investigations. The proposed experimental protocols offer a clear path to validating these hypotheses and elucidating the precise molecular targets of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize the therapeutic potential of this compound and to determine its viability as a lead compound for the development of novel therapeutics in the areas of infectious diseases, oncology, and inflammatory disorders.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Quinolone-Containing Therapies in the Eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Quinolin-8-yloxy)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-(Quinolin-8-yloxy)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related analogs. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for quinolin-8-ol, propanoic acid, and 2-(quinolin-8-yloxy)acetic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.9 | dd | 1H | H-2 (Quinoline) | The proton at position 2 of the quinoline ring is expected to be the most deshielded aromatic proton due to the electronegativity of the adjacent nitrogen atom. |

| ~8.1 | dd | 1H | H-4 (Quinoline) | The proton at position 4 is also significantly deshielded by the nitrogen atom. |

| ~7.5 | m | 1H | H-5 (Quinoline) | Aromatic proton on the carbocyclic ring of the quinoline moiety. |

| ~7.4 | m | 1H | H-3 (Quinoline) | Aromatic proton on the heterocyclic ring of the quinoline moiety. |

| ~7.3 | m | 1H | H-6 (Quinoline) | Aromatic proton on the carbocyclic ring of the quinoline moiety. |

| ~7.2 | dd | 1H | H-7 (Quinoline) | Aromatic proton adjacent to the ether linkage. |

| ~4.9 | q | 1H | CH (Propanoic acid) | The methine proton is deshielded by the adjacent oxygen and carboxylic acid group. |

| ~1.7 | d | 3H | CH₃ (Propanoic acid) | The methyl protons are coupled to the methine proton. |

| >10 | br s | 1H | COOH | The carboxylic acid proton typically appears as a broad singlet at a high chemical shift and is exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | C-8 (Quinoline) | The carbon atom of the quinoline ring directly attached to the ether oxygen is expected to be significantly deshielded. |

| ~149 | C-2 (Quinoline) | The carbon adjacent to the nitrogen in the quinoline ring. |

| ~140 | C-8a (Quinoline) | Quaternary carbon at the ring junction. |

| ~136 | C-4 (Quinoline) | Aromatic carbon deshielded by the nitrogen atom. |

| ~129 | C-5 (Quinoline) | Aromatic carbon in the carbocyclic ring. |

| ~126 | C-4a (Quinoline) | Quaternary carbon at the ring junction. |

| ~122 | C-6 (Quinoline) | Aromatic carbon in the carbocyclic ring. |

| ~121 | C-3 (Quinoline) | Aromatic carbon in the heterocyclic ring. |

| ~110 | C-7 (Quinoline) | Aromatic carbon adjacent to the ether linkage. |

| ~70 | CH (Propanoic acid) | The methine carbon is deshielded by the adjacent oxygen atom. |

| ~18 | CH₃ (Propanoic acid) | The methyl carbon of the propanoic acid moiety. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) | The characteristic broad absorption due to hydrogen bonding of the carboxylic acid group.[1] |

| ~3050 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the quinoline ring. |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the methyl and methine groups. |

| ~1710 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch is a strong and characteristic absorption for carboxylic acids.[2] |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretch (Quinoline ring) | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch (Ether) | The stretching vibration of the aryl-alkyl ether linkage. |

| ~1220 | Strong | C-O stretch (Carboxylic acid) | The C-O single bond stretch of the carboxylic acid group. |

| ~900 | Broad, Medium | O-H bend (Out-of-plane) | Characteristic out-of-plane bending of the hydrogen-bonded hydroxyl group. |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment | Rationale for Prediction |

| 217 | [M]⁺ | Molecular ion peak. |

| 145 | [C₉H₇NO]⁺ | Fragmentation involving the loss of the propanoic acid side chain, resulting in the quinolin-8-ol radical cation. |

| 117 | [C₈H₇N]⁺ | Loss of CO from the quinolin-8-ol fragment. |

| 73 | [C₃H₅O₂]⁺ | Propanoic acid radical cation fragment. |

| 45 | [COOH]⁺ | Carboxyl radical fragment. |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves a Williamson ether synthesis.

-

Reaction Setup: To a solution of quinolin-8-ol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ethyl 2-(quinolin-8-yloxy)propanoate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Isolation of Acid: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3][4]

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Use Electron Ionization (EI) for a hard ionization technique that provides fragmentation patterns useful for structural elucidation.[5]

-

Alternatively, use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized protocols that can aid researchers in the identification and characterization of this compound. Experimental verification of this data is a crucial next step for any further research or development involving this compound.

References

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. bitesizebio.com [bitesizebio.com]

Unveiling the History of 2-(Quinolin-8-yloxy)propanoic Acid: From Agrochemical Roots to Modern Research

For researchers, scientists, and drug development professionals, a deep understanding of a compound's origins can provide critical context for its current and future applications. This in-depth technical guide explores the historical research and discovery of 2-(Quinolin-8-yloxy)propanoic acid, a molecule whose story is likely rooted in the expansive field of agrochemical development.

While a definitive, celebrated "discovery" of this compound in the annals of pharmaceutical history is not readily apparent, a thorough investigation of chemical literature and patent archives points towards its emergence from the systematic exploration of quinoline derivatives for biological activity, particularly as herbicides. The structural backbone of this compound places it within the well-established class of aryloxyphenoxypropionate herbicides, a group of compounds that revolutionized weed control in the latter half of the 20th century.

A Probable Genesis in Herbicide Research

The initial synthesis and investigation of this compound were likely driven by the quest for new and effective herbicides. The broader class of aryloxyphenoxypropionates, to which it belongs, is known for its potent and selective herbicidal activity against grassy weeds. This class of compounds acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. Disruption of this pathway leads to the cessation of cell membrane production and ultimately, plant death.

The synthesis of related compounds, such as 2-(Quinolin-8-yloxy)acetic acid, has been documented in scientific literature, often starting from the readily available 8-hydroxyquinoline. The synthetic route to this compound would likely follow a similar and well-established chemical pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 331474-43-2 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water |

Experimental Protocols: A Generalized Synthetic Approach

While the exact initial experimental protocol for the synthesis of this compound is not detailed in readily available literature, a generalized and highly probable synthetic methodology can be inferred from the synthesis of analogous compounds. The Williamson ether synthesis is the cornerstone of this approach.

Objective: To synthesize this compound from 8-hydroxyquinoline and a suitable propanoic acid derivative.

Materials:

-

8-hydroxyquinoline

-

Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide)

-

Hydrochloric acid or another strong acid for hydrolysis

-

Sodium hydroxide or another strong base for hydrolysis

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Etherification: 8-hydroxyquinoline is reacted with an excess of ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically heated under reflux for several hours to ensure the completion of the Williamson ether synthesis, forming the ethyl ester of this compound.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid.

-

Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Caption: Generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Mechanism of Action

As a member of the aryloxyphenoxypropionate class, the primary signaling pathway affected by this compound in susceptible plants is the fatty acid biosynthesis pathway.

Mechanism of Action:

-

Inhibition of Acetyl-CoA Carboxylase (ACCase): The compound acts as an inhibitor of the ACCase enzyme.

-

Disruption of Fatty Acid Synthesis: This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the synthesis of fatty acids.

-

Membrane Integrity Loss: The lack of new fatty acids prevents the formation and repair of cell membranes.

-

Cell Death: The compromised cell membrane integrity leads to leakage of cellular contents and ultimately, cell death and the demise of the plant.

Caption: Proposed mechanism of action via ACCase inhibition.

Conclusion and Future Directions

The historical research and discovery of this compound are intrinsically linked to the development of synthetic herbicides. While it may not have a storied history in pharmaceutical development, its structural similarity to a potent class of agrochemicals provides a solid foundation for understanding its synthesis, properties, and likely biological mechanism of action.

For researchers and drug development professionals, this historical context is invaluable. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The journey of this compound from a potential herbicide to a subject of interest in other biological contexts underscores the interconnectedness of chemical research and the potential for repurposing and rediscovering the value of existing molecules. Future research could explore the potential of this and related compounds in areas beyond agriculture, leveraging the vast knowledge base of quinoline chemistry for novel therapeutic applications.

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis. This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, a summary of expected data, and a visual representation of the experimental workflow.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active agents. They have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The incorporation of a propanoic acid moiety at the 8-oxy position of the quinoline ring can modulate the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for the synthesis of this compound, starting from readily available commercial reagents.

Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Step 1: Williamson Ether Synthesis. 8-Hydroxyquinoline is reacted with ethyl 2-bromopropanoate in the presence of a base to yield the intermediate, ethyl 2-(quinolin-8-yloxy)propanoate.

-

Step 2: Hydrolysis. The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. The data is based on typical yields for analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Typical Yield (%) |

| Ethyl 2-(quinolin-8-yloxy)propanoate | C₁₅H₁₅NO₃ | 257.28 | 1 | 85 - 95 |

| This compound | C₁₂H₁₁NO₃ | 217.22 | 2 | 90 - 98 |

Experimental Protocols

Materials and Reagents

-

8-Hydroxyquinoline

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, dry

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate

-

To a 250 mL round-bottom flask, add 8-hydroxyquinoline (1.45 g, 10 mmol) and dry acetone (100 mL).

-

Stir the mixture until the 8-hydroxyquinoline is completely dissolved.

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

-

To this suspension, add ethyl 2-bromopropanoate (1.99 g, 11 mmol) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Maintain the reflux for 24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the inorganic solids (potassium carbonate and potassium bromide) and wash the solid residue with acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2-(quinolin-8-yloxy)propanoate (2.57 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in distilled water (20 mL).

-

Add the sodium hydroxide solution to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with distilled water (50 mL).

-

Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

Dry the product under vacuum to yield the final compound. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if required.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2-(Quinolin-8-yloxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals